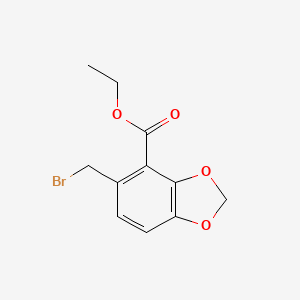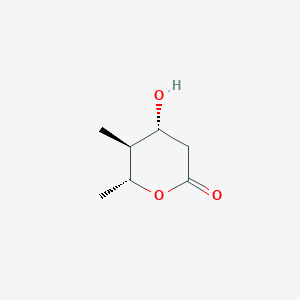![molecular formula C10H18O2Si B12572556 Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane CAS No. 189142-80-1](/img/structure/B12572556.png)
Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(8-oxabicyclo[321]oct-2-en-3-yl)oxy]silane is a compound that features a unique bicyclic structure with a silicon atom bonded to three methyl groups and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane can be achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This method involves the use of tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) as catalysts . The reaction conditions are optimized to allow the efficient construction of the 8-oxabicyclo[3.2.1]octane core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions and the use of industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane exerts its effects involves its interaction with various molecular targets. The silicon-oxygen bond and the bicyclic structure play crucial roles in its reactivity and interactions with other molecules. The pathways involved can include nucleophilic attack on the silicon atom and rearrangements of the bicyclic core.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares the bicyclic core structure but lacks the silicon atom.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane is unique due to the presence of the silicon atom bonded to three methyl groups and an oxygen atom. This feature imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Propiedades
Número CAS |
189142-80-1 |
|---|---|
Fórmula molecular |
C10H18O2Si |
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
trimethyl(8-oxabicyclo[3.2.1]oct-2-en-3-yloxy)silane |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,3)12-10-6-8-4-5-9(7-10)11-8/h6,8-9H,4-5,7H2,1-3H3 |
Clave InChI |
LDDSYOHYZHNABX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC2CCC(C1)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)





![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
![2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid](/img/structure/B12572536.png)

